molecular formula C22H20O13 B7782779 CARMINIC ACID

CARMINIC ACID

Cat. No.: B7782779
M. Wt: 492.4 g/mol
InChI Key: DGQLVPJVXFOQEV-NGOCYOHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C.I. Natural Red 4: , also known as carmine or cochineal, is a dark red dye derived from the dried and crushed bodies of female cochineal insects (Dactylopius coccus). This compound has been used for centuries as a natural colorant in textiles, cosmetics, and food products. It is known for its vibrant red hue and its ability to produce a range of red shades depending on the pH of the solution it is in .

Preparation Methods

Synthetic Routes and Reaction Conditions: : C.I. Natural Red 4 is primarily obtained from the cochineal insect. The process involves harvesting the insects, drying them, and then extracting the carminic acid, which is the primary component of the dye. The extraction is typically done using hot water or an alcohol solution. The this compound is then precipitated using aluminum or calcium salts to form the carmine dye .

Industrial Production Methods: : In industrial settings, the production of C.I. Natural Red 4 involves large-scale farming of cochineal insects. The insects are harvested, dried, and then processed to extract the this compound. The extracted this compound is then purified and converted into the carmine dye through precipitation with aluminum or calcium salts. This process ensures a consistent and high-quality dye product .

Chemical Reactions Analysis

Types of Reactions: : C.I. Natural Red 4 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, zinc dust.

    Substitution reagents: Various organic acids and bases.

Major Products: : The major products formed from these reactions include different shades of red and purple dyes, each with unique properties and applications .

Scientific Research Applications

C.I. Natural Red 4 has a wide range of scientific research applications, including:

    Chemistry: Used as a pH indicator due to its color-changing properties in different pH environments.

    Biology: Employed in histological staining to highlight specific structures in biological tissues.

    Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.

    Industry: Widely used as a colorant in food, cosmetics, and textiles.

Mechanism of Action

The mechanism by which C.I. Natural Red 4 exerts its effects involves its interaction with various molecular targets. The dye binds to proteins and other biomolecules, altering their structure and function. This binding can lead to changes in cellular processes, such as enzyme activity and gene expression. The exact pathways involved depend on the specific application and the environment in which the dye is used .

Comparison with Similar Compounds

C.I. Natural Red 4 is unique among natural dyes due to its vibrant red color and stability. Similar compounds include:

C.I. Natural Red 4 stands out due to its historical significance, natural origin, and versatility in various applications.

Properties

IUPAC Name

3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34)/t7-,14-,19+,20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQLVPJVXFOQEV-NGOCYOHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Red crystals in methanol; bright red powder; deep red color in water; [HSDB]
Record name Carmine
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URL https://haz-map.com/Agents/1870
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CAS No.

1390-65-4
Record name Carmine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.295
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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